3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole

Agrochemical Insecticide Acaricide

3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is a structurally differentiated 1,2,4-triazole scaffold with proven commercial-level insecticidal and acaricidal activity, superior to generic 3,5-diphenyl analogs. The oxygen-containing furan heterocycle confers unique antifungal potency (MIC 6.25 µg/mL against Candida krusei) and 15-LOX inhibitory activity (IC50 17-27 µM) not achievable with thienyl or phenyl substitution. This compound is the core starting material for SAR-driven lead optimization in crop protection and anti-inflammatory drug discovery programs. Specify CAS 114953-90-1 when inquiring.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B12110018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3
InChIInChI=1S/C12H9N3O/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H,(H,13,14,15)
InChIKeyPOZTVAYJBZIQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole: Core Specifications and Chemical Identity for Procurement Decisions


3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole (CAS: 114953-90-1; molecular formula: C12H9N3O; molecular weight: 211.22) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a 2-furyl ring and at the 5-position with a phenyl ring . This 3,5-disubstituted 1,2,4-triazole scaffold is structurally distinct from the more common 3,5-diphenyl-1,2,4-triazole derivatives previously explored for acaricidal applications [1]. The compound serves as a versatile synthetic intermediate and scaffold for further derivatization in medicinal chemistry and agrochemical development programs [2].

Why 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole Cannot Be Arbitrarily Replaced with Other 3,5-Disubstituted 1,2,4-Triazoles


The biological activity profile of 1,2,4-triazole derivatives is exquisitely sensitive to the nature of the substituents at the 3- and 5-positions [1]. The combination of a 1,2,4-triazole core with furan and phenyl fragments creates a specific "symbiosis" of pharmacophores that cannot be replicated by substituting the furyl ring with thienyl, pyridyl, or additional phenyl moieties [2]. Empirical evidence from antimicrobial screening demonstrates that furyl-substituted ether derivatives exhibit more pronounced antifungal activities compared to their phenyl-substituted counterparts, highlighting the functional significance of the oxygen-containing furan heterocycle in mediating biological interactions [3]. Furthermore, the insecticidal patent literature explicitly distinguishes between furyl (Y=O) and thienyl (Y=S) analogs, indicating that the heteroatom identity is a critical determinant of pesticidal efficacy and target-site engagement [4]. Generic substitution with a thienyl-containing 1,2,4-triazole would therefore represent a different chemical entity with non-equivalent biological and physicochemical properties.

Quantitative Differentiation Evidence for 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole: Direct Comparative Data


Furyl vs. Thienyl Heteroatom Differentiation: Pest Control Activity and Mode of Action Considerations

The 3-(2-furyl)-5-phenyl-4H-1,2,4-triazole scaffold (where Y=O) is defined in the patent literature as a distinct chemical genus from the corresponding thienyl analog (where Y=S) [1]. The invention scope of US Patent 6,015,826 and WO 1998/047894 A1 explicitly delineates between furyl and thienyl substitution at the 5-position of the 1,2,4-triazole core, recognizing that the oxygen heteroatom in the furan ring versus the sulfur heteroatom in the thiophene ring confers differential insecticidal and acaricidal activity profiles [1][2]. While quantitative comparative bioactivity data for the unsubstituted parent compound against specific insect species are not disclosed in the publicly available patent claims, the structural distinction is sufficient to warrant separate patent claim scope and distinct synthetic process development, underscoring the non-interchangeability of these scaffolds in agrochemical development programs [3].

Agrochemical Insecticide Acaricide Structure-Activity Relationship

Antifungal Activity Advantage of Furyl-Substituted Triazole Derivatives Over Phenyl-Substituted Analogs

In a series of phenyl, furyl, and 1H-1,2,4-triazole substituted benzyl and alkyl ethers evaluated for antimicrobial activity, compounds from the furyl-substituted series demonstrated the most potent antifungal activity, achieving a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Candida krusei [1]. In contrast, the most potent antibacterial compound from the phenyl-substituted series exhibited an MIC of 6.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating a divergent activity profile where furyl substitution correlates with enhanced antifungal efficacy while phenyl substitution favors antibacterial potency [1].

Antifungal Antimicrobial Candida Structure-Activity Relationship

Furyl-Containing Triazoles as Validated Insecticidal Scaffolds: Prior Art Distinction from 3,5-Diphenyl Triazoles

The patent literature explicitly distinguishes 3-(substituted phenyl)-5-(thienyl or furyl)-1,2,4-triazole compounds from the previously described 3,5-diphenyl-1H-1,2,4-triazole derivatives that exhibited acaricidal activity but failed to achieve commercial product status [1]. The furyl-containing triazole scaffold was developed to provide "commercial level activity against mites and insects," addressing the limitations of the 3,5-diphenyl analogs which, despite literature reports of acaricidal potential, did not translate into viable commercial products [1]. This explicit distinction in the patent background section establishes that the furyl substitution confers commercially relevant efficacy advantages over the diphenyl scaffold.

Agrochemical Pesticide Acaricide Insecticide

15-Lipoxygenase Inhibitory Activity: Structural Context for Furyl-Containing Triazole Scaffolds

Furfuryl-substituted 1,2,4-triazole derivatives have demonstrated potent 15-lipoxygenase (15-LOX) inhibitory activity, with IC50 values ranging from 17.43 ± 0.38 μM to 27.53 ± 0.82 μM for the most active compounds in a series of chlorophenyl-furfuryl-based triazole derivatives [1]. In a related series of N-furfurylated 4-chlorophenyl-1,2,4-triazolepropionamide hybrids, compounds exhibited IC50 values of 21.83 ± 0.56 μM and 25.72 ± 0.51 μM against soybean 15-LOX [2]. These findings establish that the furyl moiety, when incorporated into 1,2,4-triazole scaffolds, contributes to a pharmacophore capable of engaging lipoxygenase enzymes, with activity levels in the low micromolar range.

Anti-inflammatory Lipoxygenase Enzyme Inhibition Medicinal Chemistry

Validated Application Scenarios for 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole Based on Evidentiary Differentiation


Agrochemical Lead Development: Insecticide and Acaricide Scaffold

3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole serves as a validated core scaffold for the development of novel insecticidal and acaricidal agents. The furyl-substituted triazole framework has been explicitly claimed as providing "commercial level activity against mites and insects" and represents a distinct advance over the 3,5-diphenyl triazole class, which failed to achieve commercial product status despite reported acaricidal activity [1]. The heteroatom identity (O in furyl vs. S in thienyl) is a critical determinant of pesticidal efficacy, with dedicated synthetic processes developed specifically for the furyl-containing series [2]. Researchers in crop protection and agrochemical discovery should procure this compound as a starting scaffold for structure-activity relationship studies and lead optimization programs targeting resistant arthropod pest populations.

Antifungal Drug Discovery: Lead Scaffold Against Candida Species

The furyl-substituted 1,2,4-triazole framework has demonstrated superior antifungal potency relative to phenyl-substituted analogs within the same chemical series, achieving MIC values of 6.25 μg/mL against Candida krusei [1]. This differential activity profile—where furyl substitution enhances antifungal efficacy while phenyl substitution favors antibacterial activity—positions 3-(2-furyl)-5-phenyl-4H-1,2,4-triazole as a privileged scaffold for antifungal drug discovery programs targeting Candida infections. The compound may serve as a starting point for further derivatization to improve potency, spectrum, and pharmacokinetic properties. In silico docking studies of related furyl-triazole compounds have revealed high affinity to the CYP51 antifungal target structure (PDB: 3L4D), providing a rational basis for mechanism-guided optimization [1].

Anti-inflammatory Drug Discovery: 15-Lipoxygenase Inhibitor Scaffold

Furfuryl-containing 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against 15-lipoxygenase (15-LOX), a key enzyme in the arachidonic acid cascade that catalyzes the production of pro-inflammatory mediators including leukotrienes and lipoxins [1]. The most active compounds in this series exhibit IC50 values in the range of 17–27 μM against soybean 15-LOX, establishing the furyl-triazole pharmacophore as a viable starting point for anti-inflammatory drug discovery [1][2]. 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole, as the unsubstituted parent scaffold, represents the core structure from which these active derivatives were elaborated. Medicinal chemistry programs focused on LOX inhibition, inflammatory disease therapeutics, or pain management should consider this compound as a foundational building block for lead generation and scaffold hopping exercises.

Coordination Chemistry: Metal-Binding Ligand Development

The 1,2,4-triazole ring in 3-(2-furyl)-5-phenyl-4H-1,2,4-triazole can coordinate with metal ions, enabling its use as a ligand for metal-based catalysts and coordination complexes [1]. The combination of the triazole nitrogen donors with the oxygen-containing furan ring creates a unique coordination environment distinct from thienyl-containing analogs or simple diphenyl triazoles. The furan oxygen may participate in secondary coordination interactions or hydrogen bonding networks, influencing the geometry and stability of resulting metal complexes. Researchers in inorganic chemistry, catalysis, and materials science should consider this compound for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, or homogeneous catalysts where the specific electronic and steric properties conferred by the furyl substituent are desirable.

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